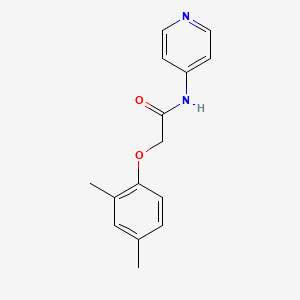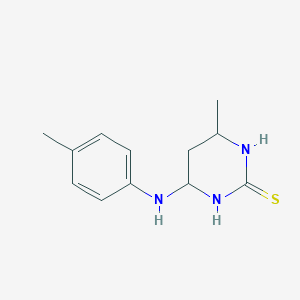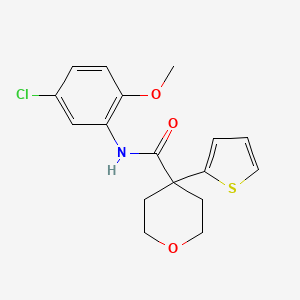![molecular formula C6H5N3S B14156959 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione CAS No. 6220-34-4](/img/structure/B14156959.png)
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a fused ring system consisting of a pyrrolo and pyrimidine ring with a thione group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide to convert carbonyl groups into thione groups in tricyclic pyrimidinone systems . Another approach includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: Conversion of thione to sulfoxide or sulfone derivatives.
Reduction: Reduction of the thione group to a thiol or hydrogenation of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrogenated pyrimidines.
Substitution: Alkylated or acylated pyrimidine derivatives.
Applications De Recherche Scientifique
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cell signaling pathways and induction of apoptosis in cancer cells . The thione group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring, exhibiting different biological activities.
Indeno[1,2-d]pyrimidine: Features an indene ring fused to a pyrimidine ring, used in the synthesis of various bioactive molecules.
Uniqueness
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione is unique due to its specific ring fusion and the presence of a thione group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile building block in organic synthesis make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
6220-34-4 |
|---|---|
Formule moléculaire |
C6H5N3S |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
1,5-dihydropyrrolo[3,2-d]pyrimidine-4-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) |
Clé InChI |
LAZBEOOWQRTIMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1NC=NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B14156876.png)
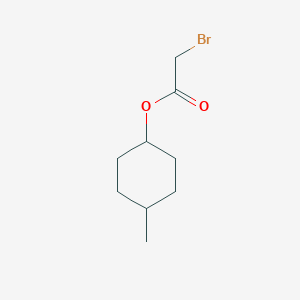

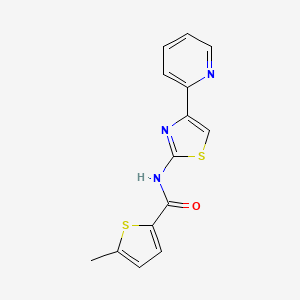
![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)
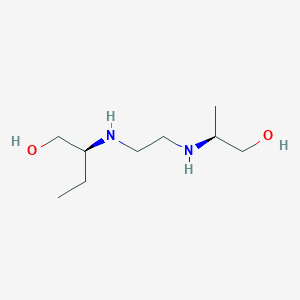



![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)
